molecular formula C40H40O4P2Pd+2 B076111 Bis(triphenylphosphine)palladium(II) diacetate CAS No. 14588-08-0

Bis(triphenylphosphine)palladium(II) diacetate

Cat. No. B076111
CAS RN: 14588-08-0
M. Wt: 751.1 g/mol
InChI Key: VKYBQFWSQQZDLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(triphenylphosphine)palladium(II) complexes involves reactions with triphenylphosphine and various bases or ligands. The resulting products have been characterized by IR and NMR spectroscopy, showcasing their complex nature and the transformation of chelating ligands into carbon-bonded states (Baba, Ogura, & Kawaguchi, 1974).

Molecular Structure Analysis

Investigations into the molecular structure of palladium complexes, including those with triphenylphosphine, have provided insights into their coordination and geometry. The structure of bis-(O-methyl phenylthiocarbamato)(triphenylphosphine)palladium(II) reveals an approximately planar configuration, highlighting the complex's structural intricacies (Furlani, Tarantelli, Gastaldi, & Porta, 1971).

Chemical Reactions and Properties

Bis(triphenylphosphine)palladium(II) complexes exhibit high reactivity and selectivity in various organic reactions. For instance, they catalyze the hydroselenation and isomerization of terminal alkynes, demonstrating their versatility in organic synthesis (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011). Moreover, their application in Suzuki–Miyaura coupling reactions underlines their efficiency and stability as catalysts (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).

Physical Properties Analysis

The physical properties of bis(triphenylphosphine)palladium(II) complexes, such as crystallinity and stability, are essential for their application in catalysis. The determination of crystal and molecular structures through X-ray diffraction techniques provides valuable information on their stability and reactivity patterns (Zenitani, Tokunan, Kai, Yasuoka, & Kasai, 1978).

Chemical Properties Analysis

The chemical properties of bis(triphenylphosphine)palladium(II) complexes, including reactivity towards various ligands and substrates, are critical for their catalytic applications. Studies on their reactivity with nitrogen bases and the formation of trans-amminedichloropalladium complexes shed light on their versatile catalytic capabilities (Lin, Peng, Barclay, & Cordes, 2001).

Scientific Research Applications

  • Reactions with Nitrogen Bases : Bis(triphenylphosphine)palladium(II) reacts with nitrogen bases like pyridine, transforming chelating ligands into a carbon-bonded state, yielding high yields of Pd(acac)2L complexes, characterized by IR and NMR spectra (Baba, Ogura, & Kawaguchi, 1974).

  • Regioselective Hydroselenation and Double-Bond Isomerization : It catalyzes the regioselective addition of benzeneselenol to terminal alkynes, leading to internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011).

  • Synthesis of Substituted Phenylethynylpentamethyldisilanes : Used in catalyzing the formation of phenylethynylpentamethyldisilanes from bromo- or iodo-benzenes and ethynylpentamethyldisilane without silicon-silicon bond cleavage (Horn, Grossman, & Whitenack, 1987).

  • Dinuclear Tellurolate Palladium(II) Complexes : Reacts with (PhTe)2Hg in THF to form binuclear complexes with tellurolate bridges, without Pd-Pd interactions but with secondary bonds involving tellurium atoms (Back, Manzoni de Oliveira, & Lang, 2015).

  • Precatalyst for Suzuki–Miyaura Coupling : Used as a precatalyst in Suzuki-Miyaura coupling of aryl bromides, demonstrating influence in cross-coupling processes (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).

  • Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds : Used in the synthesis of trans-bis(triphenylphosphine)(o-alleny1)-platinum(II) and -palladium(II) halides, revealing unusual isomerization properties (Wouters, Klein, Elsevier, Häming, & Stam, 1994).

  • Palladium(II)succinimide as a Precatalyst : Demonstrated as a precatalyst for Suzuki cross-coupling with subtle effects exerted by the succinimide ligand (Fairlamb, Kapdi, Lynam, Taylor, & Whitwood, 2004).

  • Hydrogen Isotope Exchange Catalysis : Catalyzes isotope exchange of hydrogen between dihydrogen and solvent protons through the formation and decomposition of a hydride complex of palladium (Zudin, Rogov, Likholobov, Shmachkov, Sazonov, & Ermakov, 1985).

  • Cross Coupling Reaction of Terminal Acetylenes : Extended use as a catalyst in cross coupling reactions of terminal acetylenes with alkenyl halides to prepare conjugated enynes (Camps, Chamorro, Gasol, & Guerrero, 1989).

  • Catalyzed Alkene–Formate Ester Carbonylation Reactions : Demonstrates regiochemical control in palladium(0) and palladium(II) catalyzed reactions of alkenes and formate esters to give linear carboxylic esters (Lin & Alper, 1989).

properties

IUPAC Name

acetic acid;palladium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYBQFWSQQZDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38O4P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetatobis(triphenylphosphine)palladium(II)

CAS RN

14588-08-0
Record name Bis(triphenylphosphinepalladium) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)palladium(II) diacetate
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Reactant of Route 6
Bis(triphenylphosphine)palladium(II) diacetate

Citations

For This Compound
35
Citations
K Okumura, H Iiyoshi - Microporous and Mesoporous Materials, 2021 - Elsevier
Thermal treatment of the Pd complex bearing triphenylphosphine (PPh 3 ) and acetate as the ligands (bis(triphenylphosphine)palladium(II) diacetate, Pd(PPh 3 ) 2 (OAc) 2 ) in toluene …
Number of citations: 3 www.sciencedirect.com
WD Miller, AH Fray, JT Quatroche… - … process research & …, 2007 - ACS Publications
Described herein is the development of a control strategy resulting in exclusion of a persistent impurity (6) formed by a palladium (II)-mediated homocoupling of boronic acid (3) during a …
Number of citations: 66 pubs.acs.org
S Cacchi, E Morera, G Ortar - Synthesis, 1986 - thieme-connect.com
Cross coupling of enol triflates with 1-alkynes in the presence of a base and bis [triphenylphosphine]-palladium (II) diacetate as catalyst at 60 C affords conjugated enynes in good yields…
Number of citations: 72 www.thieme-connect.com
JT Patt, JE Spang, G Westera… - Journal of Labelled …, 2000 - Wiley Online Library
The radiochemical synthesis of [C‐11]N‐methylhomoepibatidine (2) was accomplished by reacting homoepibatidine (1) and [C‐11]iodomethane. The radiochemical yield was in the …
U Laska, CG Frost, GJ Price, PK Plucinski - Journal of Catalysis, 2009 - Elsevier
A series of novel palladium-based catalysts supported on magnetic nanoparticles with diameters of 7–17nm have been prepared and evaluated in C–C coupling, hydrogenation and …
Number of citations: 128 www.sciencedirect.com
J Sandosham, K Undheim - Acta Chemica Scandinavica, 1989 - researchgate.net
Two syntheses of 5-alkylstannyl-2-methylthiopyrimidines from the corresponding 5-bromopyrimidine are described. These are the palladium-catalysed coupling of the bromide with …
Number of citations: 41 www.researchgate.net
S Cacchi, A Lupi - Tetrahedron letters, 1992 - Elsevier
The palladium-catalysed hydroxycarbonylation of vinyl and aryl triflates, under a CO balloon, in the presence of potassium acetate affords α,β-unsaturated and aromatic carboxylic acids …
Number of citations: 91 www.sciencedirect.com
AA Jones - 1999 - search.proquest.com
The objective of this research project is the development of general synthetic strategy for the synthesis of tribenzocyclotriynes. These molecules are expected to form highly ordered …
Number of citations: 0 search.proquest.com
RV Schneider - 2018 - core.ac.uk
Conjugated rod-like oligomers are interesting compounds for electronic applications. Several iterative procedures for the synthesis of monodisperse oligo (phenylene ethynylene) s (…
Number of citations: 2 core.ac.uk
G Li, MR Stephen, R Kodali, NM Zahn… - ARKIVOC: free online …, 2018 - ncbi.nlm.nih.gov
A series of novel imidazobenzodiazepine analogs of the lead chiral ligand SH-053–2’FS-CH 3 (2), an α2/α3/α5 (Bz) GABA (A) ergic receptor subtype selective ligand, which reversed …
Number of citations: 13 www.ncbi.nlm.nih.gov

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